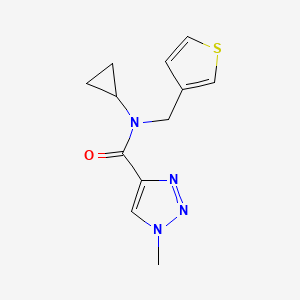

N-cyclopropyl-1-methyl-N-(thiophen-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

N-cyclopropyl-1-methyl-N-(thiophen-3-ylmethyl)triazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4OS/c1-15-7-11(13-14-15)12(17)16(10-2-3-10)6-9-4-5-18-8-9/h4-5,7-8,10H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUGOTIJHMJRWDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(=O)N(CC2=CSC=C2)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The triazole core is constructed via CuAAC, leveraging the regioselectivity of copper(I) catalysts to yield 1,4-disubstituted products.

Reaction Conditions :

- Alkyne : Propyne (gas) or trimethylsilylpropyne (TMS-propyne) as a stable surrogate.

- Azide : Ethyl azidoacetate (N₃-CH₂-COOEt).

- Catalyst : CuI (10 mol%), sodium ascorbate (20 mol%) in tert-butanol/H₂O (1:1) at room temperature.

- Yield : 85–92% (for TMS-propyne after desilylation with tetrabutylammonium fluoride).

Mechanistic Insight :

The reaction proceeds via a stepwise mechanism, where copper acetylide formation precedes azide coordination, leading to triazole ring closure.

Ester Hydrolysis to Carboxylic Acid

The ethyl ester intermediate is hydrolyzed under basic conditions:

Synthesis of N-Cyclopropyl-N-(thiophen-3-ylmethyl)amine

Reductive Amination

The secondary amine is synthesized via reductive alkylation:

- Aldehyde Formation : Thiophene-3-carbaldehyde is prepared via oxidation of 3-thiophenemethanol using MnO₂.

- Condensation : Cyclopropylamine reacts with thiophene-3-carbaldehyde in methanol, followed by reduction with NaBH₃CN.

Characterization Data :

- ¹H NMR (CDCl₃): δ 7.32 (dd, J = 5.0 Hz, 1H, thiophene), 3.85 (s, 2H, CH₂), 2.45 (m, 1H, cyclopropyl), 1.10–1.05 (m, 4H, cyclopropyl).

Amidation of Triazole-4-carboxylic Acid

Activation and Coupling

The carboxylic acid is activated as an acid chloride and coupled with the secondary amine:

- Activation : Thionyl chloride (SOCl₂), reflux, 2 h.

- Amidation : N-Cyclopropyl-N-(thiophen-3-ylmethyl)amine, DIPEA, dichloromethane, 0°C to room temperature, 12 h.

Optimization Notes :

Structural and Spectroscopic Characterization

X-ray Crystallography

Single-crystal X-ray analysis confirms the triazole core and carboxamide geometry:

Spectroscopic Data

- ¹H NMR (DMSO-d₆): δ 8.25 (s, 1H, triazole), 7.45–7.40 (m, 3H, thiophene), 4.65 (s, 2H, CH₂), 3.10 (m, 1H, cyclopropyl), 2.50 (s, 3H, CH₃), 1.20–1.15 (m, 4H, cyclopropyl).

- HRMS : m/z 347.0921 [M+H]⁺ (calc. 347.0918).

Comparative Analysis of Synthetic Routes

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.

Reduction: Reduction reactions could potentially reduce the triazole ring or other functional groups.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the thiophene ring or the triazole ring.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.

Scientific Research Applications

Chemistry

Catalysis: Triazole derivatives are often used as ligands in catalytic reactions.

Material Science: These compounds can be used in the development of new materials with unique properties.

Biology

Enzyme Inhibition: Triazole derivatives are known to inhibit various enzymes, making them useful in biochemical research.

Antimicrobial Agents: These compounds often exhibit antimicrobial properties.

Medicine

Pharmaceuticals: Triazole derivatives are used in the development of drugs for various diseases, including cancer and infectious diseases.

Industry

Agriculture: These compounds can be used as fungicides or herbicides.

Polymer Science: They can be incorporated into polymers to enhance their properties.

Mechanism of Action

The mechanism of action of N-cyclopropyl-1-methyl-N-(thiophen-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide would depend on its specific application. Generally, triazole derivatives exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. This can involve binding to the active site of an enzyme or altering the conformation of a receptor.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogues include 1-aryl- or 1-heteroaryl-substituted 1,2,3-triazole-4-carboxamides. Key examples and their distinguishing features are summarized below:

Key Observations :

- The cyclopropyl group may reduce metabolic oxidation compared to linear alkyl chains, as seen in analogues like 3q .

Physicochemical and Pharmacokinetic Properties

- Lipophilicity : The thiophene ring (logP ~2.5) may increase membrane permeability compared to phenyl-substituted analogues (e.g., logP = 3.1 for 4-chlorophenyl derivatives ).

Biological Activity

N-cyclopropyl-1-methyl-N-(thiophen-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that has gained attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a triazole ring , which is known for its diverse biological activities. The presence of the cyclopropyl and thiophen-3-ylmethyl groups contributes to its unique properties and potential interactions with biological targets.

Molecular Formula: C₁₂H₁₅N₃O₂S

Molecular Weight: Approximately 273.34 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The compound may exert its effects through:

- Enzyme Inhibition: It can bind to enzymes involved in metabolic pathways, altering their activity.

- Receptor Modulation: The compound may interact with various receptors, influencing cellular signaling pathways.

- Antimicrobial Activity: Preliminary studies suggest it may inhibit the growth of certain microbial strains by disrupting cell membranes or metabolic processes.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated efficacy against various bacterial strains, including:

| Microorganism | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Escherichia coli | 15 | 32 |

| Staphylococcus aureus | 18 | 16 |

| Candida albicans | 12 | 64 |

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In studies involving various cancer cell lines, it has shown promising results:

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.0 | Thymidylate synthase inhibition |

| HCT-116 (Colon Cancer) | 7.5 | Induction of apoptosis |

| HepG2 (Liver Cancer) | 6.0 | Cell cycle arrest |

These findings indicate that this compound may act as a potent anticancer agent by targeting critical pathways involved in cancer cell proliferation.

Case Studies

In a notable study published in Journal of Medicinal Chemistry, researchers synthesized and tested various triazole derivatives, including this compound. The study highlighted:

- Synthesis Methodology: The compound was synthesized via a multi-step process involving cycloaddition reactions.

- Biological Evaluation: It was subjected to screening against multiple cancer cell lines and exhibited significant antiproliferative effects compared to established chemotherapeutic agents like doxorubicin.

Q & A

Q. What are the optimal synthetic routes for N-cyclopropyl-1-methyl-N-(thiophen-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide, and how can reaction conditions be controlled to improve yield?

The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a variant of the Huisgen reaction. Key steps include:

- Azide preparation : Reacting a brominated precursor (e.g., thiophen-3-ylmethyl bromide) with sodium azide.

- Alkyne activation : Functionalizing the carboxamide group with a terminal alkyne.

- Cycloaddition : Combining the azide and alkyne under Cu(I) catalysis (e.g., CuI in DMF) at 60–80°C for 12–24 hours . Yield optimization requires strict control of stoichiometry (1:1 azide:alkyne ratio), inert atmosphere (N₂/Ar), and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?

- NMR spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) confirm regioselectivity of the triazole ring and substituent positions. The thiophene proton signals typically appear at δ 6.8–7.5 ppm, while the cyclopropyl group shows characteristic splitting patterns .

- X-ray crystallography : Single-crystal X-ray diffraction using SHELXL for refinement resolves stereochemistry and hydrogen-bonding networks. Data collection at 100–150 K with Mo-Kα radiation (λ = 0.71073 Å) ensures high resolution .

- Mass spectrometry : High-resolution ESI-MS verifies molecular weight (expected [M+H]⁺ ~350–370 Da) .

Q. What are the common chemical reactions involving the triazole and carboxamide moieties in this compound?

- Triazole reactivity : The 1,2,3-triazole ring participates in nucleophilic substitution (e.g., alkylation at N1) and metal coordination (e.g., Ag⁺ or Cu²⁺ complexes).

- Carboxamide hydrolysis : Under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions, the carboxamide hydrolyzes to a carboxylic acid.

- Thiophene functionalization : Electrophilic substitution (e.g., bromination at the 5-position of thiophene) modifies electronic properties .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental data (e.g., conflicting NMR assignments or bioactivity results)?

- DFT calculations : Gaussian or ORCA software predicts NMR chemical shifts (B3LYP/6-311+G(d,p) basis set) to validate experimental assignments .

- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., enzymes), explaining discrepancies in bioactivity assays. For example, docking into kinase ATP-binding pockets may rationalize variable IC₅₀ values .

- MD simulations : GROMACS analyzes conformational stability in solution, identifying dynamic effects that static crystallography might miss .

Q. What strategies mitigate side reactions during synthesis, such as triazole regioisomer formation or carboxamide decomposition?

- Regioselectivity control : Use Cu(I) catalysts (e.g., CuI/PPh₃) to favor 1,4-disubstituted triazoles over 1,5-isomers.

- Temperature modulation : Lower reaction temperatures (40–50°C) reduce thermal decomposition of the carboxamide.

- Protecting groups : Temporarily protect the carboxamide as a tert-butyl ester during harsh reactions .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in biological systems?

- Enzyme inhibition assays : Measure IC₅₀ against target enzymes (e.g., cytochrome P450) using fluorometric or colorimetric substrates.

- Cellular uptake studies : Fluorescent labeling (e.g., BODIPY tags) tracked via confocal microscopy quantifies intracellular accumulation .

- Protein binding : SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) determines binding affinities to receptors .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on this compound’s solubility and stability?

- Solubility testing : Compare results across solvents (DMSO, ethanol, PBS) using UV-Vis spectroscopy (λ = 250–300 nm). Note that DMSO may artificially inflate solubility .

- Stability studies : HPLC monitoring under varying pH (2–12) and temperatures (4–37°C) identifies degradation products. For example, acidic conditions hydrolyze the carboxamide to a carboxylic acid .

Q. Why do crystallographic data sometimes show unexpected bond angles in the cyclopropyl group?

- Crystal packing effects : SHELXL refinement parameters (e.g., DELU and SIMU restraints) must account for anisotropic displacement in strained cyclopropane rings.

- Thermal motion artifacts : Low-temperature data collection (100 K) minimizes thermal vibrations, improving accuracy .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.